Purine, 6-(phenylthio)-

Catalog No.
S3351429
CAS No.
5450-35-1
M.F
C11H8N4S
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Purine, 6-(phenylthio)-

CAS Number

5450-35-1

Product Name

Purine, 6-(phenylthio)-

IUPAC Name

6-phenylsulfanyl-7H-purine

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C11H8N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15)

InChI Key

CTDPZFBZKUUAED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3

Purine, 6-(phenylthio)- is a sulfur-containing derivative of purine, characterized by the molecular formula C11H8N4SC_{11}H_{8}N_{4}S. This compound features a phenylthio group attached to the 6-position of the purine ring. It is classified as a heterocyclic aromatic compound and is notable for its potential applications in medicinal chemistry due to its structural properties.

The reactivity of Purine, 6-(phenylthio)- is primarily influenced by the presence of the phenylthio group, which can participate in various chemical transformations. Notably, it can undergo:

  • C–H Sulfenylation: This reaction allows for the introduction of additional sulfur-containing groups at specific positions on the purine ring. For instance, studies have shown that C–H sulfenylation at position 8 of purines can yield new derivatives with unique properties .
  • Nucleophilic Substitution Reactions: The presence of sulfur enhances nucleophilicity, enabling reactions with electrophiles, such as halogens or carbonyl compounds, leading to further derivatization .

Purine, 6-(phenylthio)- exhibits various biological activities, particularly in the context of antiviral research. While some derivatives have shown promise as potential antiviral agents, this specific compound has been studied for its interactions with biological targets. For example, it has been evaluated for activity against viruses such as herpes simplex virus type 1 (HSV-1), although results indicate only weak activity . Its structural similarity to nucleobases also suggests potential roles in modulating nucleic acid functions.

The synthesis of Purine, 6-(phenylthio)- can be achieved through several methods:

  • Direct Sulfenylation: Utilizing electrophilic sulfenylating agents to introduce the phenylthio group at the 6-position of a purine precursor.
  • Cross-Coupling Reactions: Employing copper-catalyzed cross-coupling methods to attach arylsulfanyl groups to purine derivatives .
  • Functional Group Transformations: Starting from simpler purine derivatives and modifying them through a series of reactions that include halogenation and subsequent substitution with thiophenol or similar reagents .

Purine, 6-(phenylthio)- has several applications in medicinal chemistry and biochemistry:

  • Antiviral Research: Its structural characteristics make it a candidate for developing antiviral medications.
  • Chemical Probes: Due to its ability to interact with biological molecules, it can serve as a chemical probe in biochemical assays.
  • Drug Development: The compound may be explored for its potential in synthesizing new drug candidates targeting various diseases.

Research has indicated that compounds like Purine, 6-(phenylthio)- can influence biological pathways by interacting with proteins involved in viral replication and cellular signaling. Interaction studies often focus on how these compounds can alter conformational states of target proteins or inhibit enzymatic activities associated with viral life cycles .

Several compounds share structural similarities with Purine, 6-(phenylthio)-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-MercaptopurineContains a thiol group at position 6Used in cancer therapy as an antimetabolite
8-PhenylthioadenosinePhenylthio group at position 8Potentially active against certain viral infections
7-DeazapurineLacks nitrogen at position 7Exhibits different biological activity due to structural change
2-Amino-6-arylthio-purinesSubstituted at both positions 2 and 6Explored for their antiviral properties

These compounds illustrate variations in biological activity and potential therapeutic applications while highlighting the unique positioning of the phenylthio group in Purine, 6-(phenylthio)-.

XLogP3

2.7

UNII

3KH11DU8DY

Other CAS

5450-35-1

Wikipedia

Purine, 6-(phenylthio)-

Dates

Modify: 2024-02-18

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